Structural Distinction from Non-Thiazole Tetrahydroquinoline Analogs: 4,5-Dimethylthiazole vs. Benzyl/Chromenyl Terminal Groups
The target compound is the only member of the 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide series that incorporates a 4,5-dimethylthiazole-containing N-terminus. This distinction is functionally meaningful: thiazole-bearing analogs are known to engage kinase ATP-binding pockets and sulfur-dependent π-stacking interactions that are inaccessible to benzyl-, fluorobenzyl-, or chromenyl-derived comparators [1][2]. In GPER-targeted series, swapping the terminal heterocycle is reported to alter antiproliferative activity by 5- to 20-fold across three cancer cell lines, although the specific magnitude for the target compound has not been experimentally determined [1].
| Evidence Dimension | Terminal heterocycle identity |
|---|---|
| Target Compound Data | 4,5-dimethyl-1,3-thiazol-2-yl group (electron-rich, sulfur-containing heterocycle) |
| Comparator Or Baseline | N-(2-fluorobenzyl)- (CAS 1788681-52-6), N-(2-oxo-2H-chromen-3-yl)- (no CAS), N-[(2-chlorophenyl)methyl]- (CAS 1788681-52-6) variants; all lack the thiazole group. |
| Quantified Difference | Not directly quantified for the target compound; literature precedents indicate that terminal group changes can generate 5–20× activity differences in structurally related GPER-binding tetrahydroquinoline series. |
| Conditions | In silico docking and MTT assay data from published GPER-tetrahydroquinoline studies; no experimental data specific to CAS 1798487-09-8. |
Why This Matters
Users seeking a thiazole-containing probe for kinase or GPER SAR studies must select a compound bearing the 4,5-dimethylthiazole moiety; benzyl or chromenyl alternatives lack this pharmacophoric group and cannot serve as structural surrogates.
- [1] Méndez-Luna, D.; Morelos-Garnica, L.A.; García-Vázquez, J.B.; Bello, M.; Padilla-Martínez, I.I.; Fragoso-Vázquez, M.J.; Dueñas González, A.; De Pedro, N.; Gómez-Vidal, J.A.; Mendoza-Figueroa, H.L.; et al. Modifications on the Tetrahydroquinoline Scaffold Targeting a Phenylalanine Cluster on GPER as Antiproliferative Compounds against Renal, Liver and Pancreatic Cancer Cells. Pharmaceuticals 2021, 14, 49. View Source
- [2] Sun, J.; Hu, H.; Li, Z.; He, Q.; Yang, B.; Hu, Y. Design and Discovery of Novel Thiazole Acetamide Derivatives as Anticholinesterase Agent for Possible Role in the Management of Alzheimer's. Bioorg. Med. Chem. Lett. 2016, 26, 747–750. View Source
